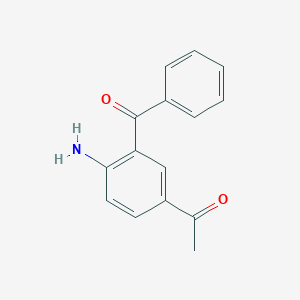

5-Acetyl-2-aminobenzophenone

Description

Structure

3D Structure

Properties

CAS No. |

37104-17-9 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

1-(4-amino-3-benzoylphenyl)ethanone |

InChI |

InChI=1S/C15H13NO2/c1-10(17)12-7-8-14(16)13(9-12)15(18)11-5-3-2-4-6-11/h2-9H,16H2,1H3 |

InChI Key |

QPHDTFZGPWWPIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Acetyl 2 Aminobenzophenone and Its Derivatives

Direct Acylation Routes

Direct acylation involves the introduction of an acetyl group onto the 2-aminobenzophenone (B122507) skeleton. This approach can be challenging due to the presence of two nucleophilic sites: the amino group and the aromatic ring. The relative reactivity of these sites dictates the outcome of the acylation reaction.

Acetylation Strategies for 2-Aminobenzophenone Precursors

Direct Friedel-Crafts acetylation of 2-aminobenzophenone to produce 5-acetyl-2-aminobenzophenone is complicated by the directing effects of the substituents. The amino group is a powerful ortho-, para-directing group, which activates the C5 position for electrophilic substitution. However, the amino group itself is highly nucleophilic and will typically react first with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form an N-acetylated product, 2-acetamidobenzophenone. asianpubs.org

To achieve C-acylation, the amino group must first be protected. A common strategy involves the acylation of the amino group, followed by a Fries rearrangement or a subsequent Friedel-Crafts reaction. However, a more direct approach to C-acylation requires careful selection of reagents and conditions or the use of a protected precursor. For instance, acylation reactions on similar scaffolds, such as the reaction of 2-amino-5-nitrobenzophenone (B23384) with chloroacetyl chloride, proceed at the amino group, highlighting its high reactivity. google.com

Preparation from Specific Protected Intermediates (e.g., Dioxolane Derivatives)

To circumvent the reactivity of the existing carbonyl group and to facilitate selective acylation at the 5-position, the benzophenone's ketone can be protected. A widely used method for carbonyl protection is the formation of a cyclic acetal, such as a 1,3-dioxolane. wikipedia.org This is typically achieved by reacting the ketone with ethylene (B1197577) glycol under acidic conditions, with continuous removal of water to drive the reaction to completion. organic-chemistry.org

The synthetic strategy would proceed as follows:

Protection: 2-Aminobenzophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2-(2-aminophenyl)-2-phenyl-1,3-dioxolane.

Acylation: The resulting protected intermediate, with its free amino group, can then undergo a Friedel-Crafts acetylation. The amino group directs the incoming acetyl group to the para position (C5), yielding 2-(2-amino-5-acetylphenyl)-2-phenyl-1,3-dioxolane.

Deprotection: The dioxolane protecting group is subsequently removed by hydrolysis with aqueous acid, regenerating the carbonyl group and yielding the final product, this compound. wikipedia.org

This protection-acylation-deprotection sequence allows for regioselective synthesis that would be otherwise difficult to achieve.

Indirect Synthetic Pathways involving 2-Aminobenzophenone Scaffolds

Indirect pathways construct the substituted 2-aminobenzophenone molecule from simpler starting materials, such as anilines. These multi-step methods often provide better control over regioselectivity.

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone for the synthesis of aminobenzophenones. wum.edu.pl It involves the acylation or benzoylation of an aromatic ring, in this case, a substituted aniline (B41778), in the presence of a Lewis acid catalyst.

A common indirect route to substituted 2-aminobenzophenones involves a three-step process starting from a substituted aniline. asianpubs.org

Protection: The aniline's amino group is first protected, typically through acetylation with acetic anhydride (B1165640) or acetyl chloride, to form an acetanilide (B955). This prevents N-acylation in the subsequent step and moderates the activating effect of the amino group. nih.gov

Friedel-Crafts Reaction: The acetanilide is then subjected to a Friedel-Crafts benzoylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride. The acetamido group directs the incoming benzoyl group to the para position. If the para position is blocked, ortho-benzoylation occurs. asianpubs.org

Deprotection: Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the desired 2-aminobenzophenone derivative. nih.gov

This method is highly versatile and allows for the synthesis of a wide range of substituted 2-aminobenzophenones by varying the starting aniline and benzoyl chloride. tandfonline.comucl.ac.uk

Overview of Indirect Acylation of Anilines

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | Aniline, Acetic Anhydride | Forms acetanilide to prevent N-acylation. nih.gov |

| 2 | Friedel-Crafts Benzoylation | Acetanilide, Benzoyl Chloride, AlCl₃ | Introduces the benzoyl group, directed by the acetamido group. asianpubs.org |

| 3 | Deprotection | Acid or Base Hydrolysis | Removes the acetyl group to reveal the final 2-aminobenzophenone. nih.gov |

Traditional Friedel-Crafts reactions often require stoichiometric amounts of strong Lewis acids like AlCl₃, which can lead to harsh reaction conditions and waste disposal issues. google.com Modern methodologies have focused on the use of more efficient and reusable catalysts. Copper(II) triflate (Cu(OTf)₂) has emerged as a particularly effective catalyst for the Friedel-Crafts benzoylation of anilides.

This catalytic approach offers several advantages:

Efficiency: Copper triflate can effectively catalyze the benzoylation of N-acylated anilines, providing good to moderate yields.

Reusability: The catalyst can be recovered and reused without significant loss of activity, making the process more economical and environmentally friendly.

Milder Conditions: While still requiring elevated temperatures (often around 150°C), the use of a catalyst can be more benign than traditional superstoichiometric Lewis acid methods.

The reaction typically involves heating the N-acylated aniline with a benzoyl chloride in the presence of a catalytic amount of copper triflate. The reaction is often performed solvent-free or in an ionic liquid medium, which can further enhance catalyst recovery and reuse.

Catalyst Performance in Friedel-Crafts Benzoylation

| Catalyst | Key Advantages | Typical Conditions |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Widely available, strong Lewis acid. google.com | Stoichiometric amounts, often harsh conditions. epo.org |

| Copper Triflate (Cu(OTf)₂) | Catalytic amounts, recoverable, reusable. | Solvent-free or ionic liquid, ~150°C. |

Methodologies Utilizing Anthranilic Acid Derivatives

A classical and versatile approach to the 2-aminobenzophenone scaffold involves the use of anthranilic acid and its derivatives. wum.edu.plwum.edu.pl To synthesize the target compound, this compound, the corresponding starting material would be 4-acetylanthranilic acid. A primary challenge in these syntheses is the presence of the reactive amino group, which typically requires protection before subsequent reactions. asianpubs.org

One common strategy is the Friedel-Crafts acylation. In this method, the amino group of an anthranilic acid derivative is first protected. For instance, protection with p-toluenesulfonyl chloride converts the amino group into a stable sulfonamide. asianpubs.orgorgsyn.org The resulting N-tosyl-anthranilic acid is then converted to its acid chloride, often in situ using reagents like phosphorus pentachloride. This activated species subsequently undergoes a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the benzophenone (B1666685) structure. asianpubs.orgorgsyn.org The final step involves the deprotection of the amino group, which for a sulfonamide, requires rigorous acidic conditions. asianpubs.org Yields for these types of Friedel-Crafts reactions are typically in the moderate range of 40-60%. asianpubs.org

An alternative method involves reacting an N-alkoxy-N-alkyl anthranilic acid amide (a Weinreb amide derivative of anthranilic acid) with a halobenzene in the presence of an alkyllithium reagent. google.comgoogle.com The alkyllithium preferentially reacts with the halobenzene to generate a phenyllithium (B1222949) species in situ. This organolithium compound then adds to the Weinreb amide to form the ketone, yielding the desired 2-aminobenzophenone derivative. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Typical Yield | Reference |

| 4-Acetylanthranilic acid | 1. p-Toluenesulfonyl chloride 2. PCl₅ 3. Benzene, AlCl₃ 4. H₂SO₄ | N-Tosyl-4-acetylanthraniloyl chloride | This compound | Moderate | asianpubs.orgorgsyn.org |

| N-methoxy-N-methyl-4-acetylanthranilamide | 1. Bromobenzene 2. n-Butyllithium | Phenyllithium | This compound | High (e.g., 70%) | google.com |

Grignard Reactions with Aminobenzonitriles or Aminobenzaldehydes

Grignard reactions offer a powerful tool for carbon-carbon bond formation in the synthesis of 2-aminobenzophenones. wum.edu.plwum.edu.pl The key precursors for producing this compound via this route are 4-acetyl-2-aminobenzonitrile (B12113396) or 4-acetyl-2-aminobenzaldehyde.

The addition of an aryl Grignard reagent, such as phenylmagnesium bromide, to a 2-aminobenzonitrile (B23959) derivative is a well-established method. asianpubs.org The nucleophilic Grignard reagent attacks the nitrile carbon to form an imine salt intermediate. This intermediate is then hydrolyzed with aqueous acid to yield the final ketone product. asianpubs.orgsarthaks.com A key advantage of this process is that the ketone is only formed during the aqueous workup, which prevents a second addition of the organometallic reagent to the product. asianpubs.org This method has been reported to produce 2-aminobenzophenones in good yields, around 71%. asianpubs.org

Similarly, the reaction can be performed using a 2-aminobenzaldehyde. The Grignard reagent adds to the aldehyde carbonyl to form a secondary alcohol, which must then be oxidized in a subsequent step to furnish the desired benzophenone. nih.gov

| Precursor | Grignard Reagent | Key Steps | Final Product | Typical Yield | Reference |

| 4-Acetyl-2-aminobenzonitrile | Phenylmagnesium bromide | 1. Nucleophilic addition 2. Acidic hydrolysis | This compound | ~71% | asianpubs.org |

| 4-Acetyl-2-aminobenzaldehyde | Phenylmagnesium bromide | 1. Nucleophilic addition 2. Oxidation (e.g., with CuCl₂) | This compound | Varies | nih.gov |

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry has increasingly relied on palladium-catalyzed cross-coupling reactions to construct complex molecules with high efficiency and functional group tolerance. Several such strategies have been developed for the synthesis of 2-aminobenzophenones.

A notable palladium-catalyzed method involves the direct addition of arylboronic acids to 2-aminobenzonitrile derivatives. asianpubs.orgnih.gov This reaction provides a wide range of 2-aminobenzophenones with excellent yields. asianpubs.orgacs.org In this process, an arylpalladium species, generated from the arylboronic acid and the palladium catalyst, adds across the nitrile group. Subsequent hydrolysis of the resulting imine intermediate affords the ketone. asianpubs.orgacs.org This approach is valued for its operational simplicity and compatibility with various functional groups on both coupling partners. nih.gov

An innovative strategy for synthesizing o-aminobenzophenones is the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. asianpubs.orgresearchgate.netnih.gov Sodium arylsulfinates are stable, easy-to-handle solids that serve as an effective source of aryl groups. asianpubs.orgnih.gov The proposed mechanism involves the generation of an aryl-palladium species via desulfination of the arylsulfinate. researchgate.netnih.gov This species then undergoes carbopalladation with the nitrile group, followed by protonation and hydrolysis to give the final 2-aminobenzophenone product. nih.gov This method has been shown to be compatible with a wide array of functional groups, providing moderate to excellent yields. researchgate.netmdpi.com

| 2-Aminobenzonitrile Derivative | Aryl Source | Catalyst System | Key Features | Typical Yield | Reference |

| 4-Acetyl-2-aminobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / Ligand | Direct addition, good functional group tolerance | Excellent | asianpubs.orgacs.org |

| 4-Acetyl-2-aminobenzonitrile | Sodium phenylsulfinate | Pd(OAc)₂ / bpy / p-NBSA | Utilizes stable aryl source, unprotected amine | Moderate to Excellent (e.g., 91% for parent) | researchgate.netnih.govmdpi.com |

Direct C–H bond activation and functionalization represent a highly atom-economical approach in modern synthesis. Palladium-catalyzed C–H bond coupling of anilines has been applied to the synthesis of 2-aminobenzophenones. nih.gov These methods typically employ a directing group on the aniline nitrogen to guide the palladium catalyst to an ortho C–H bond. acs.org Following the ortho-palladation, a coupling reaction, such as acylation, introduces the benzoyl group. The directing group is subsequently removed to yield the 2-aminobenzophenone. This strategy avoids the need for pre-functionalized starting materials like halogenated anilines. nih.govacs.org

Reductive Transformations

Reductive methods provide another important pathway to 2-aminobenzophenones. The most common approach involves the reduction of a 2-nitrobenzophenone precursor. asianpubs.orgorgsyn.org For the synthesis of this compound, the required precursor would be 5-acetyl-2-nitrobenzophenone. This nitro-intermediate can be prepared via a Friedel-Crafts reaction of 2-nitrobenzoyl chloride with a suitable aromatic compound. asianpubs.org However, 2-nitrobenzoyl chlorides can be poor substrates for this reaction due to potential complexation of the nitro group with the Lewis acid catalyst. asianpubs.org

Once the nitrobenzophenone is obtained, the nitro group can be selectively reduced to an amine using various reducing agents, such as iron in acetic acid (Fe/HOAc), to afford the final product. asianpubs.org Another related two-step method involves the reaction of nitrobenzenes with phenylacetonitrile (B145931) to form a 2,1-benzisoxazole intermediate, which is then reductively cleaved to yield the 2-aminobenzophenone. tubitak.gov.tr

The synthesis of this compound, a key intermediate in the preparation of various heterocyclic compounds and pharmacologically active molecules, has been approached through several advanced and classical methodologies. This article focuses on specific advanced synthetic routes, including reductive methods, rearrangement reactions, and multicomponent strategies, that have been developed for the preparation of this and structurally related aminobenzophenones.

4 Reductive Methodologies

Reductive processes are a cornerstone in the synthesis of aminobenzophenones, often involving the transformation of nitro groups or the cleavage of heterocyclic precursors.

A common and direct route to 2-aminobenzophenones involves the reduction of the corresponding 2-nitro derivatives. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent and efficient method. The synthesis of 2-amino-5-nitrobenzophenone itself is a known process, and this compound can serve as a precursor. google.comnih.gov The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For instance, the hydrogenation of 2-chloro-2'-nitrobenzophenone (B8707567) to 2-amino-2'-chlorobenzophenone (B1596434) has been successfully carried out using Raney nickel as a catalyst at room temperature and normal pressure. google.com This general methodology is applicable to a range of substituted nitrobenzophenones.

In the context of synthesizing this compound, the process would begin with the corresponding 5-acetyl-2-nitrobenzophenone. The reduction of the nitro group can be selectively achieved in the presence of the ketone functionality using standard catalytic hydrogenation conditions.

| Entry | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 5-Acetyl-2-nitrobenzophenone | H₂, Pd/C, Ethanol, RT | This compound | High |

This is a representative transformation based on established methods for the reduction of nitrobenzophenones.

An alternative and powerful strategy for the synthesis of 2-aminobenzophenones is the reductive cleavage of 2,1-benzisoxazoles, also known as anthranils. asianpubs.org This method is particularly useful as 2,1-benzisoxazoles can be prepared from the reaction of nitrobenzenes with compounds containing active methylene (B1212753) groups, such as phenylacetonitrile. asianpubs.orgchem-soc.si The subsequent reduction of the benzisoxazole ring system yields the desired 2-aminobenzophenone.

A convenient method for this transformation involves a two-step process where a substituted nitrobenzene (B124822) is first reacted with phenylacetonitrile in the presence of a base like potassium hydroxide (B78521) to form the 3-phenyl-2,1-benzisoxazole derivative. This intermediate is then subjected to reduction to afford the 2-aminobenzophenone. asianpubs.org Various reducing systems can be employed for the cleavage of the N-O bond in the benzisoxazole ring, including iron in acetic acid or catalytic hydrogenation. asianpubs.org The use of ultrasound irradiation has been shown to improve yields and reduce reaction times in the formation of the benzisoxazole precursor. asianpubs.org

| Entry | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 6-Acetyl-3-phenyl-2,1-benzisoxazole | Fe, Acetic Acid, Heat | This compound | Good |

| 2 | 6-Acetyl-3-phenyl-2,1-benzisoxazole | H₂, 10% Pd/C, Ethanol | This compound | Good |

These are plausible synthetic routes based on the described methodologies for related derivatives. asianpubs.org

A more recent and sophisticated approach involves the transformation of readily accessible acyl hydrazides into protected 2-aminobenzophenones. acs.org This multi-step process begins with an aryne-based molecular rearrangement, followed by a one-pot addition-elimination procedure. acs.org The methodology is noted for its tolerance of a wide array of functional groups, making it suitable for the synthesis of complex aminobenzophenone derivatives. acs.org

The key steps involve the formation of an acyl hydrazide, which then undergoes an aryne-based rearrangement to introduce the second aryl ring. The resulting 2-hydrazobenzophenone intermediate is then converted to a protected 2-aminobenzophenone, which can be deprotected to yield the final product. acs.org This method has been successfully applied to the synthesis of the neurological drug phenazepam, demonstrating its utility. acs.org

| Entry | Starting Material | Key Steps | Product | Overall Yield |

| 1 | 4-Acetylbenzaldehyde derived acyl hydrazide | 1. Aryne-based rearrangement 2. Addition-elimination 3. Deprotection | This compound | Good |

This is a potential application of the reported methodology to a substrate that would lead to the target compound. acs.org

5 Rearrangement Reactions

Rearrangement reactions offer another avenue for the construction of the 2-aminobenzophenone scaffold, often by repositioning functional groups on an aromatic ring.

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester to a hydroxy aryl ketone. A related process can occur with anilides (the photo-Fries rearrangement of anilides), where an N-acyl aniline derivative rearranges to an amino aryl ketone upon irradiation with UV light. This reaction proceeds via a radical mechanism and can yield both ortho and para isomers.

For the synthesis of this compound, a potential precursor would be N-(4-acetylphenyl)benzamide. Upon photochemical irradiation, this anilide could undergo rearrangement where the benzoyl group migrates to the ortho position of the amino group, yielding the desired product. The reaction conditions, such as the solvent and the presence of additives, can influence the regioselectivity and yield of the rearrangement.

| Entry | Starting Material | Reagents and Conditions | Product | Isomeric Products |

| 1 | N-(4-acetylphenyl)benzamide | UV light (e.g., 254 nm), Solvent (e.g., Methanol) | This compound | 3-Acetyl-4-aminobenzophenone (para-rearrangement product) |

This represents a hypothetical application of the Photo-Fries rearrangement of anilides.

6 Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to complex molecules.

The Ugi four-component reaction (U-4CR) is a powerful MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov While the direct synthesis of this compound via a standard Ugi reaction is not straightforward, this reaction can be employed to create highly functionalized intermediates that could be subsequently transformed into the target structure.

A variation, the Ugi five-center-four-component reaction (U-5C-4CR), utilizes an amino acid as one of the components, which contains both an amine and a carboxylic acid functionality. frontiersin.org

A potential, though not yet explicitly reported, strategy could involve the use of a Ugi reaction to assemble a precursor that, upon a subsequent cyclization and rearrangement or cleavage, could yield the aminobenzophenone core. For example, a carefully designed set of Ugi reactants could lead to a linear product that, through a post-Ugi transformation, could be cyclized and manipulated to form the desired benzophenone derivative. Given the versatility of the Ugi reaction in creating diverse molecular scaffolds, its application in novel synthetic routes to complex structures like this compound remains an area of potential exploration. researchgate.net

Due to the lack of direct established applications for the synthesis of the target compound, a data table for this section would be purely speculative and is therefore not included.

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Mechanistic investigations focus on identifying the specific sequence of bond-breaking and bond-forming events, as well as characterizing the transient species involved, such as intermediates and transition states.

Analysis of Transition States and Intermediates in Aminobenzophenone Formation

While computational and experimental studies focusing specifically on the transition states for this compound are not widely published, the reaction pathways can be inferred from established mechanisms for the synthesis of 2-aminobenzophenones. wum.edu.pl The formation of this class of compounds often proceeds through several key intermediates, depending on the chosen synthetic route.

One of the most common methods, the Friedel-Crafts acylation of an aniline derivative, involves a complex mechanistic pathway. sigmaaldrich.com The reaction between the aniline and an acyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) does not proceed directly. Instead, the initial step is often the N-acylation of the amine to form an acetanilide intermediate. asianpubs.org This intermediate then undergoes an electrophilic aromatic substitution. The key electrophile is a resonance-stabilized acylium ion, formed from the reaction of the acyl chloride with the Lewis acid. The transition state of the rate-determining step involves the attack of the aniline ring on this acylium ion, forming a sigma complex or arenium ion intermediate, which is stabilized by resonance. wikipedia.org Subsequent deprotonation re-establishes aromaticity and yields the 2-acetamidobenzophenone, which is then hydrolyzed to give the final 2-aminobenzophenone product. asianpubs.org

Alternative synthetic strategies involve different key intermediates. For instance, a two-step synthesis starting from substituted nitrobenzenes proceeds via a 2,1-benzisoxazole (anthranil) intermediate. tubitak.gov.trresearchgate.net This is formed through a nucleophilic substitution reaction and is subsequently reduced to the target aminobenzophenone. tubitak.gov.trresearchgate.net

Another modern approach begins with readily accessible acyl hydrazides, which undergo a reaction with arynes. This pathway involves a molecular rearrangement to form a 2-hydrazobenzophenone intermediate. nih.govacs.org This species is then transformed into the final product through a one-pot alkylation and elimination procedure, which is thought to proceed via an alkylated-hydrazide intermediate and an E1cB elimination mechanism. nih.govacs.org

Palladium-catalyzed reactions, such as the addition of arylboronic acids to 2-aminobenzonitriles, proceed through a catalytic cycle involving organometallic intermediates. The key steps typically include oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the boronic acid, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. organic-chemistry.orgorganic-chemistry.org

Table 1: Key Intermediates in Various Synthetic Routes to 2-Aminobenzophenones This table is interactive. You can sort and filter the data.

| Synthetic Route | Starting Materials | Key Intermediate(s) |

|---|---|---|

| Friedel-Crafts Acylation | Substituted Aniline, Acyl Chloride, Lewis Acid | Acetanilide, Acylium ion, Arenium ion (Sigma Complex) |

| From Nitrobenzenes | Substituted Nitrobenzene, Phenylacetonitrile | 2,1-Benzisoxazole |

| From Acyl Hydrazides | Acyl Hydrazide, Aryne Precursor | 2-Hydrazobenzophenone, Alkylated-hydrazide |

| Grignard Reaction | 2-Aminobenzonitrile, Grignard Reagent | Imine Salt |

| Palladium-Catalyzed Coupling | 2-Aminobenzonitrile, Arylboronic Acid | Organopalladium complexes |

Influence of Reaction Parameters on Synthesis Efficiency (e.g., Ultrasound Irradiation)

The efficiency of synthesizing this compound and its derivatives is highly dependent on various reaction parameters, including temperature, reaction time, and the choice of catalyst and solvent. nih.gov A significant advancement in improving synthesis efficiency is the application of ultrasound irradiation, a technique known as sonochemistry.

Ultrasound enhances chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. mdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and increasing mass transfer, thereby accelerating the reaction rate. ut.ac.ir

A notable application of this technique is in the two-step synthesis of 2-aminobenzophenone derivatives from nitrobenzenes. tubitak.gov.tr Research has demonstrated that using ultrasound irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods for both the formation of the 2,1-benzisoxazole intermediate and its subsequent reduction to 2-aminobenzophenone. tubitak.gov.trresearchgate.net

For the reduction of 2,1-benzisoxazoles to 2-aminobenzophenones using iron powder in acetic acid, sonication allows the reaction to proceed to high yields at moderate temperatures in a fraction of the time required by conventional stirring. tubitak.gov.tr

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Reduction of a 2,1-Benzisoxazole Derivative This table is interactive. You can sort and filter the data.

| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Stirring | 40 | 40 | 80 |

| 2 | Conventional Stirring | 70 | 40 | 89 |

| 3 | Ultrasound Irradiation | 40 | 15 | 85 |

| 4 | Ultrasound Irradiation | 70 | 10 | 92 |

(Data adapted from a study on the synthesis of 2-aminobenzophenone derivatives) tubitak.gov.tr

The results clearly indicate that ultrasound irradiation not only shortens the required reaction time significantly (from 40 minutes to 10-15 minutes) but also leads to higher product yields. tubitak.gov.tr This efficiency is attributed to the ability of ultrasound to overcome mass transfer limitations and enhance the reactivity of the iron surface. tubitak.gov.trut.ac.ir Beyond sonication, optimizing other parameters such as the concentration of reagents, the choice of catalyst in Friedel-Crafts or palladium-catalyzed reactions, and the solvent system is essential for maximizing the efficiency of any synthetic route to this compound. sigmaaldrich.comnih.gov

Chemical Reactivity and Derivatization Strategies for 5 Acetyl 2 Aminobenzophenone

Cyclocondensation Reactions Leading to Heterocyclic Systems

The strategic placement of an amino group ortho to a ketone functionality makes 2-aminobenzophenone (B122507) derivatives, including the 5-acetyl substituted variant, ideal precursors for a variety of cyclocondensation reactions. These reactions typically involve the formation of one or more new rings through the reaction of the amino group and the ketone with a suitable reagent, leading to the synthesis of a wide array of heterocyclic scaffolds. asianpubs.org

Formation of Quinolines and Quinolones (e.g., Friedlander Synthesis)

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline (B57606) ring system. nih.govnih.gov The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbonyl compound with at least one hydrogen on the carbon adjacent to the carbonyl), followed by a cyclodehydration step. researchgate.netorganicreactions.org

In the case of 5-Acetyl-2-aminobenzophenone, the molecule can react with various active methylene (B1212753) compounds. The amino group and the benzophenone's carbonyl group serve as the anchor points for the annulation. For instance, reaction with a simple ketone like acetone, in the presence of a catalyst, would lead to the formation of a substituted quinoline. Modern variations of this synthesis often employ microwave irradiation to accelerate the reaction, offering a rapid and efficient green methodology. nih.gov Using acetic acid as both a solvent and catalyst under microwave conditions has been shown to produce quinolines in excellent yields within minutes. nih.gov

Table 1: Illustrative Friedländer Synthesis of Quinolines from this compound This table is based on the general principles of the Friedländer reaction and illustrates potential products.

| α-Methylene Compound | Catalyst/Conditions | Expected Quinoline Product |

|---|---|---|

| Acetone | KOH or Acetic Acid, Heat/Microwave | 6-Acetyl-2-methyl-4-phenylquinoline |

| Ethyl acetoacetate | Base (e.g., Piperidine), Heat | Ethyl 6-acetyl-2-methyl-4-phenylquinoline-3-carboxylate |

| Cyclohexanone | Acetic Acid, Microwave (160 °C) | 7-Acetyl-1,2,3,4-tetrahydro-9-phenylacridine |

| Malononitrile | Base (e.g., Piperidine), Ethanol | 2-Amino-6-acetyl-4-phenylquinoline-3-carbonitrile |

Synthesis of Quinazolines and 1,2-Dihydroquinazolines

Quinazoline (B50416) and its derivatives are another important class of nitrogen-containing heterocycles synthesized from 2-aminobenzophenones. asianpubs.org The synthesis involves the reaction of the 2-aminoaryl ketone with a reagent that provides the remaining N-C-N fragment of the quinazoline ring.

Several methods have been developed for this transformation. One approach involves the condensation of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine with oxygen as a sustainable oxidant, to produce 2-arylquinazolines. nih.govnih.gov Another strategy employs the reaction of 2-aminobenzophenones with aldehydes in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), often mediated by an oxidizing agent. nih.gov Transition-metal-free methods have also been reported, for example, using cyanamide (B42294) or its derivatives to construct the 2-aminoquinazoline (B112073) scaffold under mild conditions. nih.gov

Table 2: Selected Methods for Quinazoline Synthesis from this compound This table illustrates potential synthetic routes based on established methodologies.

| Reagent(s) | Catalyst/Conditions | Expected Quinazoline Product |

|---|---|---|

| Benzylamine | I2, O2, 130 °C | 6-Acetyl-2,4-diphenylquinazoline |

| Benzaldehyde, Ammonium Acetate | H2O2, DMSO, Heat | 6-Acetyl-2,4-diphenylquinazoline |

| 4-Morpholinecarbonitrile | Mild, transition-metal-free conditions | 6-Acetyl-N-(morpholin-4-yl)-4-phenylquinazolin-2-amine |

| Phenylisothiocyanate, Ammonium Acetate | Heat | 2-Anilino-6-acetyl-4-phenylquinazoline |

Derivatization to Indoles and Indazoles

2-Aminobenzophenones serve as valuable precursors for the synthesis of indole (B1671886) and indazole ring systems. asianpubs.orgnih.gov For instance, a recently developed method allows for the one-step synthesis of N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines through a visible light-induced reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. rsc.orgnih.gov This reaction highlights the utility of 2-aminobenzophenone in constructing complex, fused heterocyclic systems. While specific examples starting directly from this compound are less common, the general reactivity patterns suggest its applicability in similar synthetic strategies.

Formation of Acridines and Acridones

The synthesis of acridines and acridones can also be accomplished using 2-aminobenzophenone derivatives. asianpubs.orgnih.gov The Bernthsen acridine (B1665455) synthesis, for example, involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. To utilize this compound in such a synthesis, it would first need to be converted into a suitable N-aryl derivative. Subsequent intramolecular cyclization, typically under acidic conditions, would then lead to the formation of the tricyclic acridine or acridone (B373769) core.

Applications in Benzodiazepine (B76468) Scaffold Construction (as synthetic intermediates)

Perhaps one of the most significant applications of 2-aminobenzophenones is their role as key intermediates in the synthesis of 1,4-benzodiazepines, a class of compounds with widespread therapeutic use. nih.govwikipedia.org The general synthetic route involves a multi-step sequence starting from a 2-aminobenzophenone derivative.

The synthesis typically begins with the acylation of the amino group with a haloacetyl chloride, such as chloroacetyl chloride. actascientific.com The resulting amide intermediate is then treated with an amine (e.g., ammonia or methylamine) to displace the halide, followed by an acid-catalyzed intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. wikipedia.orgactascientific.com This versatile strategy allows for the introduction of various substituents on the benzodiazepine scaffold, leading to compounds like chlordiazepoxide and lorazepam from the corresponding 2-amino-5-chlorobenzophenone (B30270). wikipedia.org A similar pathway using this compound would yield benzodiazepines with an acetyl group at the 7-position.

Table 3: Generalized Synthesis of 7-Acetyl-1,4-Benzodiazepines This table outlines the synthetic pathway from this compound.

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Acylation | Chloroacetyl chloride, Toluene | 2-(2-Chloroacetamido)-5-acetylbenzophenone |

| 2. Amination | Ammonia (NH3) or Methylamine (CH3NH2) | 2-(2-Aminoacetamido)-5-acetylbenzophenone or 2-(2-(Methylamino)acetamido)-5-acetylbenzophenone |

| 3. Cyclization | Acetic Acid, Heat | 7-Acetyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one or 7-Acetyl-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

Schiff Base Formation and Related Condensations

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. iu.edu This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield a compound with a carbon-nitrogen double bond (C=N).

The formation of Schiff bases is a versatile derivatization strategy. The resulting imines can be stable final products with their own biological or chemical properties. For instance, Schiff bases derived from 2-amino-5-chlorobenzophenone have been synthesized and evaluated for their antibacterial and antibiofilm potential. nih.gov Alternatively, the imine functionality can serve as an intermediate for further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions.

Table 4: Schiff Base Formation from this compound This table provides examples of potential Schiff bases derived from this compound.

| Carbonyl Reactant | Catalyst/Conditions | Expected Schiff Base Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux | (E)-1-(4-Benzoyl-3-((benzylidene)amino)phenyl)ethan-1-one |

| Salicylaldehyde | Acetic acid (cat.), Ethanol | 2-(((2-Benzoyl-4-acetyl)phenyl)imino)methyl)phenol |

| Acetone | Methanol (B129727), reflux | (E)-1-(4-Benzoyl-3-((propan-2-ylidene)amino)phenyl)ethan-1-one |

| 4-Methoxybenzaldehyde | Ethanol, reflux | (E)-1-(4-Benzoyl-3-(((4-methoxyphenyl)methylene)amino)phenyl)ethan-1-one |

Modifications at the Amino Group (e.g., Acylation, Alkylation)

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents through acylation and alkylation reactions. These modifications are fundamental in the synthesis of various heterocyclic compounds and pharmacologically active molecules. nih.govasianpubs.org

Acylation

Acylation of the amino group is a common strategy to form amides, carbamates, and ureas. This transformation is typically achieved by reacting the aminobenzophenone with acylating agents such as acyl chlorides, acid anhydrides, or isocyanates. The reaction generally proceeds under basic conditions to neutralize the acid byproduct and enhance the nucleophilicity of the amine. Given the reduced nucleophilicity of the amino group in this compound due to the electron-withdrawing acetyl substituent, slightly more forcing conditions may be required compared to unsubstituted anilines.

Acylation is a critical step in the synthesis of many pharmaceutical compounds. For instance, in analogous 2-aminobenzophenone systems, acylation with chloroacetyl chloride is a key step in the pathway to synthesizing benzodiazepines. wikipedia.org Similarly, reaction with cyclopropanecarbonyl chloride has been used in the synthesis of prazepam. wikipedia.org These reactions highlight the utility of acylation in building complex molecular scaffolds.

Interactive Data Table: Examples of Acylation Reactions on the 2-Aminobenzophenone Scaffold

| Starting Material | Reagent | Product Class | Significance |

| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | Intermediate for benzodiazepine synthesis wikipedia.org |

| 2-Amino-5-chlorobenzophenone | Cyclopropanecarbonyl chloride / Triethylamine | N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide | Precursor in Prazepam synthesis wikipedia.org |

| 2-Hydrazobenzophenones | Isopropyl chloroformate | Isopropyl carbamate (B1207046) protected 2-aminobenzophenones | Protection of amino group for further synthesis acs.org |

Alkylation

Alkylation of the amino group introduces alkyl or arylalkyl groups, converting the primary amine into secondary or tertiary amines. This can be accomplished using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products. Therefore, protective group strategies are often employed. google.com For instance, the amino group can first be acylated (e.g., tosylation), then alkylated, followed by the removal of the acyl group to yield the mono-alkylated product. google.com

One-pot alkylation-cyclization procedures are also synthetically valuable. In the synthesis of the neurological drug phenazepam from a 2-aminobenzophenone precursor, a one-pot alkylation-cyclization is a key transformation. nih.gov Such strategies demonstrate the efficiency of combining alkylation with subsequent reaction steps to rapidly build molecular complexity.

Functional Group Interconversions and Manipulations

The functional groups of this compound serve as handles for a variety of interconversions, most notably in the construction of heterocyclic ring systems. The strategic positioning of the amino group ortho to a carbonyl function is a classic precursor layout for condensation reactions.

Synthesis of Heterocycles

The 2-aminobenzophenone framework is a cornerstone for the synthesis of quinolines, quinazolines, and benzodiazepines. nih.govasianpubs.org

Quinoline Synthesis: The Friedländer annulation is a prominent method for synthesizing quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (-CH₂-CO-). nih.gov In the case of this compound, the acetyl group's methyl hydrogens are reactive and can participate in condensation reactions. For example, reaction with acetylenic esters, catalyzed by nano SnO₂, can yield polysubstituted quinolines. researchgate.net The reaction proceeds via an initial Michael addition of the amino group to the activated alkyne, followed by intramolecular cyclization and dehydration.

Benzodiazepine Synthesis: 2-Aminobenzophenones are arguably most famous as precursors to the 1,4-benzodiazepine (B1214927) class of drugs. google.com The synthesis typically begins with modification of the amino group, for example, by acylation with an α-amino acid derivative or a haloacetyl chloride. google.com Subsequent reaction with ammonia or a primary amine leads to cyclization, forming the seven-membered diazepine ring. For example, reacting a 2-aminobenzophenone with glycine (B1666218) or its ester can directly lead to the benzodiazepine scaffold. google.com

Other Functional Group Manipulations

Beyond heterocycle formation, the individual functional groups can be manipulated:

Ketone Reduction: The acetyl and benzoyl carbonyl groups can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Selective reduction of one ketone over the other would be challenging and likely require protection of one of the carbonyls.

Amino Group Transformation: The primary amino group can be converted into a wide range of other functional groups via diazotization. Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures forms a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by various nucleophiles to introduce groups such as -OH, -F, -Cl, -Br, -I, and -CN (Sandmeyer reaction).

Interactive Data Table: Heterocyclic Synthesis from 2-Aminobenzophenone Derivatives

| Product Class | Synthetic Method | Key Reagents | Significance |

| Quinolines | Friedländer-type Reaction | Acetylenic esters, SnO₂ catalyst | Access to polysubstituted quinoline core researchgate.net |

| Benzodiazepines | Cyclocondensation | α-amino acids (e.g., glycine) or their esters | Core synthesis of a major class of CNS drugs google.com |

| Quinazolin-3-oxides | Cyclocondensation | Hydroxylamine, Chloroacetyl chloride | Intermediates in drug synthesis pathways wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Acetyl 2 Aminobenzophenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the atomic-level organization. For 5-acetyl-2-aminobenzophenone derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon frameworks.

Comprehensive 1D NMR (¹H, ¹³C) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The aromatic protons typically resonate in the downfield region, with their chemical shifts influenced by the electron-withdrawing acetyl and benzoyl groups, and the electron-donating amino group. The protons of the acetyl group appear as a distinct singlet, providing a clear diagnostic signal.

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. The carbonyl carbons of the acetyl and benzoyl groups are characteristically found at the low-field end of the spectrum. The chemical shifts of the aromatic carbons are modulated by the attached functional groups, allowing for the assignment of each carbon atom within the phenyl rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 120.3 |

| 2 | - | 151.8 |

| 3 | 6.7 | 116.5 |

| 4 | 7.8 | 135.2 |

| 5 | - | 129.0 |

| 6 | 7.3 | 118.9 |

| 7 | - | 198.0 |

| 8 | 2.5 | 26.0 |

| 1' | - | 138.5 |

| 2'/6' | 7.6 | 129.5 |

| 3'/5' | 7.5 | 128.5 |

| 4' | 7.5 | 132.0 |

| C=O (Benzoyl) | - | 197.0 |

Note: These are predicted values and may vary slightly from experimental data.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl rings. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.netepfl.chnih.gov This is instrumental in assigning the carbon signals based on the already identified proton resonances. For instance, the proton signal of the acetyl group will show a cross-peak with the corresponding methyl carbon.

Stereochemical Assignments via NMR Studies

While this compound itself is achiral, derivatives with stereocenters can be analyzed using NMR techniques to determine their stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing insights into the relative stereochemistry of substituents. For chiral derivatives, the use of chiral shift reagents can help in resolving the signals of enantiomers and determining enantiomeric purity.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the acetyl and benzoyl groups give rise to strong absorption bands in the range of 1630-1680 cm⁻¹. The aromatic C-H and C=C stretching vibrations are also observed at their characteristic frequencies.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450, 3330 | Medium | N-H Stretch | Primary Amine |

| 3060 | Medium | C-H Stretch | Aromatic |

| 1660 | Strong | C=O Stretch | Acetyl Ketone |

| 1625 | Strong | C=O Stretch | Benzoyl Ketone |

| 1595, 1560 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1280 | Medium | C-N Stretch | Aryl Amine |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O stretching modes. The symmetric vibrations of the benzene (B151609) rings are often prominent in the Raman spectrum. esisresearch.orgazom.comnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system.

The core structure of 2-aminobenzophenone (B122507) derivatives contains a benzophenone (B1666685) chromophore, which typically exhibits two main absorption bands. A weak, longer-wavelength band corresponding to the formally forbidden n→π* transition of the carbonyl group, and a strong, shorter-wavelength band due to the allowed π→π* transition of the conjugated aromatic system. For benzophenone itself, these bands are observed at approximately 330-360 nm and 250 nm, respectively. researchgate.net

The introduction of substituents on the aromatic rings significantly influences the position and intensity of these absorption maxima (λmax). The amino group (-NH₂) is a powerful auxochrome, which, through its lone pair of electrons, extends the conjugation of the π-system. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* transition to a longer wavelength. Simultaneously, the acetyl group (-COCH₃) also modifies the electronic properties of the molecule.

While specific spectral data for this compound is not widely published, analysis of related compounds provides insight into its expected UV-Vis absorption properties. For instance, the introduction of a bromine atom at the 5-position and removal of the acetyl group, as in 2-Amino-5-bromobenzophenone, results in absorption maxima at 237 nm and 390 nm. caymanchem.com This demonstrates the significant bathochromic shift caused by the amino group and halogen substituent. The electronic interplay of the amino and acetyl groups in this compound is expected to result in a similarly complex spectrum with characteristic shifts reflecting their combined electronic effects.

Table 1: UV-Vis Absorption Maxima for Benzophenone and a Related Derivative

| Compound Name | λmax 1 (nm) | λmax 2 (nm) | Source |

|---|---|---|---|

| Benzophenone | ~250 | ~330-360 | researchgate.net |

| 2-Amino-5-bromobenzophenone | 237 | 390 | caymanchem.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and deducing the structure of a compound. High-Resolution Mass Spectrometry (HRMS) further provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) would be expected. The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to several characteristic fragments. miamioh.edu

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): α-cleavage at the acetyl group would result in a stable acylium ion, producing a fragment with a mass of [M-15]⁺.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the acetyl group and the aromatic ring would lead to a fragment at [M-43]⁺.

Loss of a phenyl radical (•C₆H₅): α-cleavage at the benzoyl group would generate a fragment corresponding to [M-77]⁺.

Formation of the benzoyl cation: The fragment C₆H₅CO⁺ would produce a characteristic peak at m/z 105.

Analysis of related compounds supports these predictions. The mass spectrum of acetophenone (B1666503) shows prominent peaks at m/z 105 (M-15) and m/z 77. miamioh.edu For 2'-Amino-5'-bromoacetophenone, electron impact mass spectrometry (EIMS) reveals a molecular ion peak at m/z 213/215 (due to the bromine isotopes) and significant fragments at m/z 198/200 and 170/172. researchgate.net

HRMS would allow for the unambiguous assignment of elemental formulas to these and other fragments, confirming the proposed fragmentation pathways and lending further confidence to the structural assignment.

Table 2: Key Mass Spectrometry Data for a Related Acetophenone Derivative

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|

| 2'-Amino-5'-bromoacetophenone | 213/215 | 198/200, 170/172 | researchgate.net |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray diffraction (XRD) on a single crystal provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-stacking.

While a crystal structure for this compound is not publicly available, the crystallographic data for the parent compound, 2-aminobenzophenone, and a related derivative, 2'-Amino-5'-bromoacetophenone, have been reported and offer significant structural insights. researchgate.netnih.gov

2-aminobenzophenone crystallizes in the monoclinic space group P 1 21/c 1, with four molecules in the unit cell. nih.gov The detailed unit cell parameters provide a foundation for understanding the packing of similar molecules. 2'-Amino-5'-bromoacetophenone crystallizes in the orthorhombic space group Pna2. researchgate.net The analysis of these structures reveals the non-planar conformation of the benzophenone core and the presence of intermolecular hydrogen bonds involving the amino group, which play a crucial role in stabilizing the crystal lattice.

For this compound, XRD analysis would be expected to reveal the relative orientations of the acetyl and benzoyl groups with respect to the central aniline (B41778) ring. Furthermore, it would elucidate the intermolecular hydrogen bonding network, likely involving the amino group as a donor and the carbonyl oxygens of the acetyl and/or benzoyl groups as acceptors.

Table 3: Crystallographic Data for 2-Aminobenzophenone and a Related Derivative

| Parameter | 2-Aminobenzophenone nih.gov | 2'-Amino-5'-bromoacetophenone researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P 1 21/c 1 | Pna2 |

| a (Å) | 10.1846 | 21.9206 |

| b (Å) | 10.9622 | 7.3583 |

| c (Å) | 8.9314 | 5.0596 |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 99.716 | 90 |

| **γ (°) ** | 90 | 90 |

| **Volume (ų) ** | 983.3 | 816.11 |

| Z | 4 | 4 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals or transition metal ions. While diamagnetic molecules like this compound are EPR-silent, their paramagnetic derivatives, such as a corresponding radical anion, can be generated and studied.

The generation of a radical anion from a benzophenone derivative can be achieved through chemical or electrochemical reduction. The resulting paramagnetic species, with its unpaired electron, can then be analyzed by EPR. The EPR spectrum provides information primarily through its g-value and hyperfine coupling constants. The g-value is a characteristic property of the radical, while the hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N).

For a radical anion of this compound, the unpaired electron would be delocalized across the π-system of the entire molecule. The EPR spectrum would be expected to show a complex pattern of lines, known as hyperfine structure. This complexity arises from the coupling of the electron spin with the magnetic nuclei of the hydrogen atoms on the aromatic rings and the methyl group, as well as the nitrogen atom of the amino group.

Analysis of this hyperfine structure is incredibly informative. The magnitude of the hyperfine coupling constants is proportional to the spin density at that particular nucleus. Therefore, by simulating the experimental spectrum, it is possible to map the distribution of the unpaired electron throughout the molecule. This provides deep insight into the electronic structure of the radical and the influence of the various functional groups on spin delocalization.

Computational Chemistry and Theoretical Investigations of 5 Acetyl 2 Aminobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is widely used to predict the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed for the study of organic molecules, providing reliable results for geometry and electronic properties. analis.com.mynih.gov

Geometry Optimization and Electronic Structure Analysis

The foundational step in most computational studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.govnih.gov For 5-Acetyl-2-aminobenzophenone, DFT calculations would identify the precise bond lengths, bond angles, and dihedral angles that define its lowest energy conformation. This optimized structure is crucial, as all other calculated properties are dependent on it. mdpi.com

The planarity of the benzimidazole (B57391) ring and the orientation of substituent groups are key structural features determined through this process. mdpi.com For instance, calculations on related benzophenone (B1666685) derivatives show that optimized bond lengths and angles obtained via DFT methods are often in good agreement with experimental data from X-ray crystallography. mdpi.com Analysis of the electronic structure also involves calculating the distribution of electronic charge across the molecule, often visualized through methods like Natural Bond Orbital (NBO) analysis, which can reveal details about charge delocalization and intramolecular interactions.

Table 1: Representative Predicted Geometrical Parameters for an Optimized Structure This table presents hypothetical, yet representative, data for key structural parameters of this compound as would be determined by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Benzoyl) | ~1.23 Å |

| Bond Length | C=O (Acetyl) | ~1.22 Å |

| Bond Length | C-N (Amino) | ~1.37 Å |

| Bond Angle | C-C-C (Benzoyl Bridge) | ~120.5° |

| Dihedral Angle | Phenyl-C=O-Phenyl | ~55.0° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital with space for electrons, acts as an electron acceptor. scialert.netyoutube.com The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.com In donor-acceptor systems, the HOMO-LUMO gap helps to explain the intramolecular charge transfer (ICT) that can occur between different parts of the molecule. scialert.net For this compound, the electron-donating amino group and the electron-withdrawing acetyl and benzoyl groups create a push-pull system, which is expected to result in a relatively small HOMO-LUMO gap, influencing its electronic and optical properties. rsc.org

Table 2: Calculated Frontier Orbital Energies and Related Properties for a 2-Aminobenzophenone (B122507) Derivative Data based on a related compound, 2-amino-5-chlorobenzophenone (B30270), calculated at the B3LYP/6-31+G(d,p) level, illustrating the typical outputs of FMO analysis. researchgate.net

| Property | Symbol | Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.29 | Electron Donating Ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 | Electron Accepting Ability |

| HOMO-LUMO Energy Gap | ΔE | 4.48 | Chemical Reactivity / Stability |

| Chemical Hardness | η | 2.24 | Resistance to Charge Transfer |

| Electronegativity | χ | 4.05 | Electron Attracting Power |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.de It illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface. uni-muenchen.de This map is color-coded to identify regions of varying electron density: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-deficient regions, prone to nucleophilic attack, are colored blue (positive potential). uni-muenchen.deresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, an MEP map would clearly show the most negative potential localized around the oxygen atoms of the acetyl and benzoyl carbonyl groups due to the high electronegativity of oxygen. The area around the nitrogen of the amino group would also show negative potential due to its lone pair of electrons. Conversely, the most positive potential would be found on the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. researchgate.net The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard method for investigating the properties of electronically excited states. rsc.orguci.edu TD-DFT is widely used to calculate the energies of vertical electronic transitions, which correspond to the absorption of light by a molecule. uci.edu These calculations allow for the theoretical prediction of a molecule's UV-visible absorption spectrum. rsc.org

Beyond absorption spectra, TD-DFT can be used to perform geometry optimizations on excited-state potential energy surfaces. acs.org This allows for the determination of the equilibrium structure of the molecule after it has been electronically excited, which is often different from its ground-state geometry. Comparing the ground- and excited-state geometries provides insight into how the electronic distribution and bonding change upon excitation. This is particularly relevant for understanding phenomena such as fluorescence, where a molecule emits light from its relaxed excited state. Furthermore, TD-DFT can elucidate the nature of the excited states, for example, by identifying them as n→π* or π→π* transitions or characterizing the degree of intramolecular charge transfer (ICT). acs.org For a molecule like this compound with both electron-donating and withdrawing groups, TD-DFT is essential for understanding its photophysical behavior. acs.org

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. digitellinc.com By mapping the potential energy surface, DFT calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For reactions involving 2-aminobenzophenone derivatives, computational studies can provide critical insights. For instance, these compounds are precursors to medicinally important benzodiazepines. acs.orgtubitak.gov.tr A computational study of the cyclization reaction to form a benzodiazepine (B76468) ring would involve:

Optimizing the geometries of the 2-aminobenzophenone reactant and any other reagents.

Locating the transition state structure for the key bond-forming step.

Confirming the transition state by frequency analysis (which should yield one imaginary frequency corresponding to the reaction coordinate).

Optimizing the structure of the product.

Calculating the relative energies of all species to construct a reaction energy profile. smu.edu

This process reveals the energetic feasibility of a proposed mechanism and can help explain observed regioselectivity or stereoselectivity. rsc.org Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes. digitellinc.com

Table 3: Hypothetical Energy Profile for a Reaction Step This table illustrates a simplified reaction coordinate for a single mechanistic step, showing how computational chemistry quantifies the energetics of a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State (TS) | Highest Energy Point along Pathway | +22.5 |

| Products | Final Materials of the Step | -15.0 |

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models use calculated molecular descriptors as independent variables to predict the activity, which serves as the dependent variable. researchgate.net This approach is instrumental in drug design and materials science for predicting the properties of new compounds without the need for synthesis and testing. nih.gov

For this compound and its analogs, a QSAR model could be developed to predict a specific biological activity, such as antimitotic or antimalarial effects, which have been noted for benzophenone derivatives. nih.govnih.gov The necessary molecular descriptors can be readily calculated using DFT. Key descriptors include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken or NBO charges on specific atoms.

Global Reactivity Descriptors: Hardness, softness, electronegativity, and the electrophilicity index. irjweb.com

Steric/Topological Descriptors: Molecular volume, surface area, and specific geometric parameters.

By performing multiple linear regression or other statistical analyses on a set of related compounds (a training set), a mathematical equation is derived. researchgate.net A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. nih.gov For example, research has shown that the introduction of an amino group at the ortho position of the benzophenone ring is integral for increased growth inhibition in certain cancer cell lines. nih.gov

Table 4: Key Molecular Descriptors Used in QSAR Studies

| Descriptor | Symbol | Significance in QSAR Models |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | ELUMO | Correlates with electron-accepting ability and susceptibility to reduction. |

| Dipole Moment | µ | Relates to polarity and ability to engage in dipole-dipole interactions. |

| Chemical Hardness | η | Indicates resistance to change in electron distribution; often relates to stability. |

| Molecular Volume | V | A steric descriptor related to how a molecule fits into a binding site. |

Hammett Linear Free Energy Relationship (LFER) Studies

The Hammett equation is a foundational tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The general form of the Hammett equation is:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect (both resonance and inductive) of that substituent. libretexts.org

ρ (rho) is the reaction constant, which is independent of the substituent but depends on the nature of the reaction and the conditions under which it is carried out (e.g., solvent, temperature). wikipedia.org

The substituent constant, σ, provides a numerical measure of the electron-donating or electron-withdrawing character of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.org The reaction constant, ρ, indicates the sensitivity of a particular reaction to the electronic effects of substituents. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, implying a buildup of positive charge (or loss of negative charge) in the transition state. wikipedia.org

For this compound, a Hammett study would involve synthesizing a series of derivatives with different substituents at various positions on the phenyl rings and measuring their reaction rates or equilibrium constants for a specific chemical transformation. By plotting the logarithm of the rate or equilibrium constants against the appropriate Hammett substituent constants (σ, σ⁺, or σ⁻), a linear relationship could be established. The slope of this line would yield the reaction constant, ρ, providing valuable insights into the reaction mechanism. For instance, such a study could elucidate the electronic demands of the transition state for reactions involving the amino or acetyl groups of this compound.

While a specific Hammett plot for this compound is not available in the reviewed literature, a hypothetical data table for a reaction of a series of substituted benzophenones is presented below to illustrate the concept.

| Substituent (Y) in YC₆H₄COC₆H₅ | Hammett Constant (σ) | log(k/k₀) (Hypothetical) |

| 4-Nitro | 0.78 | 0.85 |

| 3-Nitro | 0.71 | 0.76 |

| 4-Chloro | 0.23 | 0.25 |

| 3-Chloro | 0.37 | 0.40 |

| H | 0.00 | 0.00 |

| 4-Methyl | -0.17 | -0.18 |

| 4-Methoxy | -0.27 | -0.30 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Solvent Effect Analysis (e.g., Reichardt's Solvent Parameter ET(30))

Solvent effect analysis is a crucial aspect of computational and experimental chemistry that investigates how the surrounding solvent medium influences the physical and chemical properties of a solute. One of the most widely used empirical scales of solvent polarity is the Reichardt's ET(30) scale. rsc.org This scale is based on the solvatochromism of a specific pyridinium-N-phenolate betaine (B1666868) dye, known as Reichardt's dye. rsc.orgwikipedia.org

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change in color corresponds to a shift in the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. Reichardt's dye exhibits a pronounced negative solvatochromism, meaning its λmax shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. rsc.org The ET(30) value for a solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption band of Reichardt's dye in that solvent. wikipedia.org

The ET(30) value provides a comprehensive measure of solvent polarity, encompassing both solvent dipolarity/polarizability and hydrogen bond donating acidity. mdpi.com By studying the UV-Vis absorption spectrum of a compound like this compound in a range of solvents with known ET(30) values, one can gain insights into the solute-solvent interactions and the nature of the electronic transitions.

For this compound, such an analysis would involve dissolving the compound in various solvents of differing polarities and recording its UV-Vis spectrum in each. A plot of the energy of the absorption maximum (ET) against the solvent's ET(30) value could reveal information about the change in dipole moment of the molecule upon electronic excitation. For example, a linear correlation would suggest that the solute-solvent interactions are dominated by general polarity effects. Deviations from linearity could indicate more specific interactions, such as hydrogen bonding between the solvent and the amino or acetyl groups of the molecule.

Although specific experimental data on the solvatochromism of this compound is not readily found in the literature, the following table provides the ET(30) values for some common solvents to illustrate the range and application of this scale.

| Solvent | ET(30) (kcal/mol) |

| Water | 63.1 |

| Methanol (B129727) | 55.4 |

| Ethanol | 51.9 |

| 2-Propanol | 48.4 |

| Acetonitrile (B52724) | 45.6 |

| Acetone | 42.2 |

| Dichloromethane | 40.7 |

| Chloroform | 39.1 |

| Ethyl Acetate (B1210297) | 38.1 |

| Benzene | 34.3 |

| Toluene | 33.9 |

| n-Hexane | 31.0 |

This table presents standard ET(30) values for common solvents and is not based on experimental measurements involving this compound.

Coordination Chemistry and Ligand Applications of 5 Acetyl 2 Aminobenzophenone and Its Derivatives

Synthesis of Metal Complexes Utilizing Aminobenzophenone-Based Ligands

The synthesis of metal complexes using ligands derived from aminobenzophenones typically involves the reaction of a suitable metal salt with the pre-synthesized Schiff base ligand in an appropriate solvent. The general procedure consists of dissolving the Schiff base ligand in a solvent like ethanol, followed by the addition of a solution of the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂). chemmethod.comekb.eg The reaction mixture is often refluxed for several hours to ensure the completion of the complexation reaction. chemmethod.com